N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (CAS: 899931-58-9) is a structurally complex acetamide derivative featuring a 4-bromophenyl group attached to the acetamide nitrogen and a 1,4-diazaspiro[4.4]nona-1,3-diene ring substituted with a 4-methylphenyl group at the 3-position. The sulfanyl (-S-) linker bridges the acetamide and spirocyclic moieties, conferring conformational rigidity and electronic diversity to the molecule .
The diazaspiro[4.4] scaffold is notable for its stereochemical stability, which may enhance binding specificity in biological systems. Crystallographic studies of analogous compounds (e.g., ) suggest that such spirocyclic systems adopt non-planar geometries, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-15-4-6-16(7-5-15)20-21(26-22(25-20)12-2-3-13-22)28-14-19(27)24-18-10-8-17(23)9-11-18/h4-11H,2-3,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUIIADEYXOSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 470.4 g/mol. Its structure features a spirocyclic core which is known for its stability and diverse reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN3OS |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 899931-61-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spirocyclic core followed by the introduction of the bromophenyl and methylphenyl groups through selective reactions using reagents such as bromine and various catalysts.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that bromophenyl derivatives can enhance antibacterial properties compared to their chlorine analogues due to increased electron density on the hydrazinic end of the thiosemicarbazide chain .
- Anticancer Properties : The spirocyclic structure may interact with specific molecular targets such as enzymes or receptors involved in cancer pathways, potentially leading to inhibitory effects on tumor growth.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of diazaspiro compounds showed significant antibacterial activity against various strains of bacteria. The presence of the bromine atom was noted to enhance this activity compared to non-brominated analogues.
- Cytotoxicity Testing : In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
The proposed mechanism involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Acetamide Derivatives
Key Comparative Insights
Spirocyclic vs. Heteroaromatic Cores: The target compound’s diazaspiro[4.4] core contrasts with the triazole ring in . Compared to the diazaspiro[4.6] analogue (C250-0426, ), the smaller [4.4] spiro ring in the target compound reduces conformational flexibility, which may impact solubility and binding kinetics .
Substituent Effects: The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 3,4-dichlorophenyl group in C250-0424. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
Hydrogen Bonding and Crystal Packing :
- The acetamide NH in the target compound likely participates in hydrogen bonding, as seen in similar structures (). However, the absence of strong hydrogen-bond acceptors (e.g., nitro or sulfonyl groups) may limit intermolecular stabilization compared to .
Biological Implications :
- While the target compound’s activity is inferred, demonstrates that sulfanyl-linked acetamides with rigid cores (e.g., triazole) exhibit antiviral properties. This suggests that the diazaspiro[4.4] system in the target compound could be optimized for similar applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
